molecular formula C8H6ClNO3 B108511 1-(2-Chloro-4-nitrophenyl)ethanone CAS No. 67818-41-1

1-(2-Chloro-4-nitrophenyl)ethanone

Cat. No. B108511
CAS RN: 67818-41-1
M. Wt: 199.59 g/mol
InChI Key: BRFBJVQQCATLSZ-UHFFFAOYSA-N
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Description

The compound 1-(2-Chloro-4-nitrophenyl)ethanone is a chemical entity that has been the subject of various studies due to its interesting structural and chemical properties. While the provided data does not directly discuss this exact compound, it does include information on structurally related compounds that can offer insights into the behavior and characteristics of 1-(2-Chloro-4-nitrophenyl)ethanone.

Synthesis Analysis

The synthesis of related compounds often involves the chlorination of aromatic ketones or the reaction of nitroaniline derivatives with chloral, as seen in the synthesis of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone and 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine . These methods could potentially be adapted for the synthesis of 1-(2-Chloro-4-nitrophenyl)ethanone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction, FTIR, and NMR spectroscopy . These studies reveal the lattice parameters, vibrational modes, and other structural details that can be compared to the expected structure of 1-(2-Chloro-4-nitrophenyl)ethanone. For instance, the crystal structure of 2,2,2-trichloro-N,N'-bis(2-nitrophenyl)-ethane-1,1-diamine provides information on the arrangement of nitro and chloro substituents in a related molecular framework .

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through various reactions. For example, the cyclization reactions of 2-(2-chloro-4-nitrophenylsulfonyl)-1-(2-thienyl)ethanone demonstrate the potential for forming heterocyclic structures under certain conditions . These findings can shed light on the types of chemical transformations that 1-(2-Chloro-4-nitrophenyl)ethanone might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally similar compounds have been extensively studied. For instance, the thermal stability and melting point of 1-(2-Methyl-6-nitro-4-phenyl-3-quinolyl) ethanone have been determined, along with its optical properties and non-linear optical behavior . These properties are crucial for understanding the potential applications of 1-(2-Chloro-4-nitrophenyl)ethanone in various fields, such as materials science or photonics.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(2-Chloro-4-nitrophenyl)ethanone is used in the synthesis of heterocyclic compounds. For instance, it has been employed in the convenient one-pot synthesis of 3-aminobenzo[b]thiophenes and 2-aminobenzo[b]thiophenes (Androsov et al., 2010).

Phase Equilibrium and Ternary Phase Diagrams

Research has been conducted on the phase equilibrium of similar compounds to 1-(2-Chloro-4-nitrophenyl)ethanone. Studies on 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone have provided insights into ternary phase diagrams and solid-liquid phase equilibrium, which are crucial for understanding the physical properties and applications of these substances (Li et al., 2019).

Charge Density Analysis

Charge density analysis is another area of research involving derivatives of 1-(2-Chloro-4-nitrophenyl)ethanone. For example, a study on 1-(2-hydroxy-5-nitrophenyl)ethanone revealed intricate details about intra- and intermolecular bonding features, highlighting the compound's potential in advanced material sciences (Hibbs et al., 2003).

Synthesis of α-Bromo-alkylaryl Ketones

1-(2-Chloro-4-nitrophenyl)ethanone has been used as a starting material in the synthesis of various α-bromo-alkylaryl ketones. This process is significant in organic synthesis and pharmaceutical research, yielding compounds with potential applications in drug development and other chemical industries (Ying, 2011).

Whole-Cell Yeast-Mediated Preparation

In biocatalysis, 1-(2-Chloro-4-nitrophenyl)ethanone derivatives have been used for the whole-cell yeast-mediated preparation of certain compounds, demonstrating the role of biocatalysts in synthesizing complex organic molecules (Tokoshima et al., 2013).

Cyclization Reactions

The compound has been involved in cyclization reactions to create novel sulfonyl group-containing heterocyclic compounds, an important process in the development of new pharmaceuticals and materials (Fan et al., 1998).

Safety And Hazards

The safety information for “1-(2-Chloro-4-nitrophenyl)ethanone” indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

1-(2-chloro-4-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5(11)7-3-2-6(10(12)13)4-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFBJVQQCATLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90310766
Record name 1-(2-chloro-4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chloro-4-nitrophenyl)ethanone

CAS RN

67818-41-1
Record name 67818-41-1
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chloro-4-nitrophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90310766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2'-Chloro-4'-nitroacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Y Dai, Y Guo, RR Frey, Z Ji, ML Curtin… - Journal of medicinal …, 2005 - ACS Publications
A series of novel thienopyrimidine-based receptor tyrosine kinase inhibitors has been discovered. Investigation of structure−activity relationships at the 5- and 6-positions of the …
Number of citations: 221 pubs.acs.org
G CUZZUCOLI CRUCITTI - 2011 - iris.uniroma1.it
Integrase (IN) of HIV-1, ribonuclease H (RNase H) of HIV-1 and NS5B RNA polymerase RNA dependent (NS5b) of HCV are three enzymes that belong to two different classes, 1-3 but …
Number of citations: 2 iris.uniroma1.it

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